

Chemical structure and properties of ALX 40-4C Trifluoroacetate.

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Compound of Interest

Compound Name: ALX 40-4C Trifluoroacetate

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ALX 40-4C Trifluoroacetate: A Technical Guide for Researchers

An In-depth Analysis of the Chemical Structure, Physicochemical Properties, and Biological Activity of a Potent CXCR4 and APJ Receptor Antagonist.

This technical guide provides a comprehensive overview of **ALX 40-4C Trifluoroacetate**, a synthetic peptide that has garnered significant attention for its potent inhibitory activity against the CXCR4 receptor, a key co-receptor for T-tropic (X4) strains of HIV-1.[1] Furthermore, ALX 40-4C has been identified as an antagonist of the APJ receptor, a G protein-coupled receptor implicated in cardiovascular regulation and other physiological functions.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's chemical and physical properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

ALX 40-4C is a synthetic oligopeptide, chemically defined as N-alpha-acetyl-nona-D-arginine amide.[3][4] The structure consists of nine D-isomers of arginine, featuring an acetyl group at the N-terminus and an amide group at the C-terminus, modifications that enhance its stability and resistance to proteolytic degradation.[3] Due to its synthesis and purification via solid-phase peptide synthesis (SPPS) and reverse-phase high-performance liquid chromatography (RP-HPLC), ALX 40-4C is most commonly available as a trifluoroacetate salt.[1] The



trifluoroacetic acid used in the purification process forms a salt with the basic residues of the peptide.[1]

The presence of the trifluoroacetate counter-ion contributes to a higher molecular weight for the salt form compared to the free base, a critical consideration when preparing solutions of a specific molarity.[1]

Table 1: Chemical and Physical Properties of ALX 40-4C and its Trifluoroacetate Salt

Property	ALX 40-4C Trifluoroacetate Salt	ALX 40-4C Free Base	References
Molecular Formula	C58H114F3N37O12	C56H113N37O10	[2][5][6][7]
Molecular Weight	1578.76 g/mol	1464.74 g/mol	[2][6][8]
Formulation	Lyophilized powder	-	[8]
Solubility	Soluble in sterile water (up to 50 mg/mL) and DMSO. Sonication may be required for dissolution in water.	Soluble in DMSO.	[6][8][9]
Storage (Powder)	Store at -20°C for up to 3 years. Keep desiccated.	Stability may vary compared to the salt form.	[1][6][8]
Storage (Stock Solution)	Store in aliquots at -20°C for up to 1 month or -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.	Store at -80°C for up to 1 year or -20°C for up to 1 month.	[6][8]

Biological Activity and Mechanism of Action







ALX 40-4C functions as a potent and selective antagonist of the CXCR4 and APJ receptors.[1] Its primary mechanism of action involves direct binding to the second extracellular loop (ECL2) of the CXCR4 receptor.[4][10][11][12] This interaction sterically hinders the binding of the natural ligand, CXCL12 (also known as SDF-1), and the HIV-1 envelope glycoprotein gp120.[4] By blocking the conformational changes in CXCR4 necessary for downstream signaling and viral fusion, ALX 40-4C effectively abrogates cellular responses such as cell migration, proliferation, and survival, and inhibits the entry of X4-tropic HIV-1 strains into host cells.[1][4]

In addition to its well-characterized effects on CXCR4, ALX 40-4C also acts as an antagonist of the APJ receptor.[4][10] This off-target activity should be taken into consideration when interpreting experimental results.[4]

Table 2: In Vitro Biological Activity of ALX 40-4C Trifluoroacetate



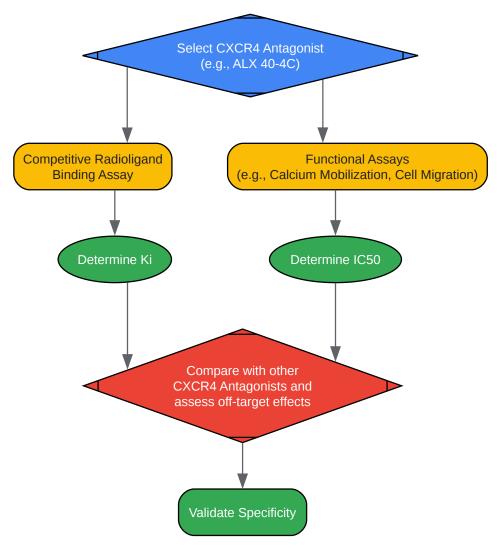
Parameter	Value	Target/Virus Strain	References
CXCR4 Binding Affinity (Ki)	1 μΜ	Inhibition of SDF-1 binding	[8][10]
APJ Receptor Antagonism (IC50)	2.9 μΜ	[2][4][5][8][10]	
Anti-HIV-1 EC50	0.34 ± 0.04 μg/mL	HIV-1 NL4-3	[9][10]
0.37 ± 0.01 μg/mL	HIV-1 NC10	[9][10]	
0.18 ± 0.11 μg/mL	HIV-1 HXB2	[9][10]	_
0.06 ± 0.02 μg/mL	HIV-1 HC43	[9][10]	_
Anti-HIV-1 (env- recombinant) EC50	0.38 ± 0.01 μg/mL	HIV-1 NL4-3 env	[10]
0.40 ± 0.0 μg/mL	HIV-1 NC10	[10]	
1.34 ± 0.06 μg/mL	HIV-1 HXB2 env	[10]	-
1.02 ± 0.29 μg/mL	HIV-1 HC43	[10]	_
HIV-1 gp120/APJ- mediated cell fusion IC50	3.41 μΜ	IIIB isolate	[10]
3.1 μΜ	89.6 isolate	[10]	
Cytotoxicity (CC50)	21 μg/mL	[10]	_

Signaling Pathways and Experimental Workflows

The inhibitory action of ALX 40-4C on the CXCR4 signaling pathway prevents the downstream effects mediated by the binding of its natural ligand, CXCL12.



Specificity Assessment Logic for CXCR4 Antagonists



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References

- 1. benchchem.com [benchchem.com]
- 2. mybiosource.com [mybiosource.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ALX 40-4C Trifluoroacetate Immunomart [immunomart.com]
- 6. benchchem.com [benchchem.com]
- 7. ALX 40-4C Trifluoroacetate|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. reactivi.ro [reactivi.ro]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Safe use of the CXCR4 inhibitor ALX40-4C in humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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